molecular formula C22H19FN4O2 B243617 3-ethoxy-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide

3-ethoxy-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide

Katalognummer B243617
Molekulargewicht: 390.4 g/mol
InChI-Schlüssel: MCGMYIXMNHGXRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-ethoxy-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide is a chemical compound that has been extensively researched for its potential applications in scientific research. This compound is commonly referred to as EF5 and is used as a hypoxia marker in tumor imaging studies. EF5 has also been studied for its potential as an anti-cancer agent and as a tool for studying the mechanisms of tumor hypoxia.

Wirkmechanismus

EF5 binds selectively to hypoxic cells through the formation of adducts with cellular macromolecules. These adducts are stable under reducing conditions and can be detected using immunohistochemical techniques. EF5 has been shown to bind to a variety of cellular macromolecules, including proteins, DNA, and lipids. The exact mechanism by which EF5 induces apoptosis in cancer cells is not fully understood, but it is thought to involve the generation of reactive oxygen species and the activation of caspase-dependent pathways.
Biochemical and Physiological Effects:
EF5 has been shown to have a number of biochemical and physiological effects. In addition to its ability to selectively bind to hypoxic cells, EF5 has been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models. EF5 has also been shown to increase the sensitivity of cancer cells to radiation therapy. EF5 has been found to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of EF5 is its ability to selectively bind to hypoxic cells, making it a useful tool for identifying areas of low oxygenation within tumors. EF5 has also been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses. However, one limitation of EF5 is its relatively short half-life, which may limit its usefulness in some applications.

Zukünftige Richtungen

There are a number of potential future directions for research on EF5. One area of interest is the development of new hypoxia markers that are more selective and have longer half-lives than EF5. Another area of interest is the use of EF5 as a tool for studying the mechanisms of tumor hypoxia and for identifying new targets for cancer therapy. Finally, there is ongoing research on the use of EF5 as an anti-cancer agent and as a radiosensitizer in combination with radiation therapy.

Synthesemethoden

EF5 is synthesized through a multi-step process that involves the reaction of 4-fluoroaniline with 6-methyl-1,2,3-benzotriazole to form 2-(4-fluorophenyl)-6-methyl-1,2,3-benzotriazole. This intermediate is then reacted with ethyl chloroformate to form the ethyl ester derivative. The final step involves the reaction of the ethyl ester derivative with 4-amino-N-(2-hydroxyethyl)benzamide to form EF5.

Wissenschaftliche Forschungsanwendungen

EF5 is primarily used as a hypoxia marker in tumor imaging studies. Hypoxia is a common characteristic of solid tumors and is associated with poor prognosis and resistance to therapy. EF5 is able to selectively bind to hypoxic cells, making it a useful tool for identifying areas of low oxygenation within tumors. EF5 has also been studied for its potential as an anti-cancer agent. It has been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.

Eigenschaften

Molekularformel

C22H19FN4O2

Molekulargewicht

390.4 g/mol

IUPAC-Name

3-ethoxy-N-[2-(4-fluorophenyl)-6-methylbenzotriazol-5-yl]benzamide

InChI

InChI=1S/C22H19FN4O2/c1-3-29-18-6-4-5-15(12-18)22(28)24-19-13-21-20(11-14(19)2)25-27(26-21)17-9-7-16(23)8-10-17/h4-13H,3H2,1-2H3,(H,24,28)

InChI-Schlüssel

MCGMYIXMNHGXRQ-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC3=NN(N=C3C=C2C)C4=CC=C(C=C4)F

Kanonische SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC3=NN(N=C3C=C2C)C4=CC=C(C=C4)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.